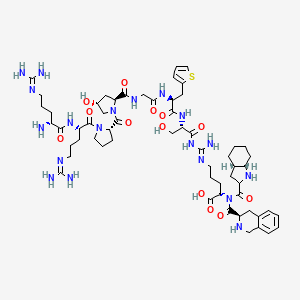
L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(2S,3aS,7aS)-octahydro-1H-indole-2-carbonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(2S,3aS,7aS)-octahydro-1H-indole-2-carbonyl- is a useful research compound. Its molecular formula is C59H89N19O13S and its molecular weight is 1304.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(2S,3aS,7aS)-octahydro-1H-indole-2-carbonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(2S,3aS,7aS)-octahydro-1H-indole-2-carbonyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
L-Arginine, an amino acid, serves as a precursor to various biological molecules and has been extensively studied for its biological activities. The compound under consideration, L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(2S,3aS,7aS)-octahydro-1H-indole-2-carbonyl- , is a complex derivative that may exhibit unique biological properties due to its structural complexity.
Overview of L-Arginine
L-Arginine is known for its role in protein synthesis and as a precursor to nitric oxide (NO), a critical signaling molecule involved in various physiological processes such as vasodilation and immune response. Its supplementation has been linked to several health benefits:
- Vasodilation : L-Arginine enhances blood flow by increasing NO production, which relaxes blood vessels.
- Cardiovascular Health : Studies indicate that L-Arginine can improve endothelial function and reduce symptoms of angina and peripheral artery disease (PAD) .
- Wound Healing : It plays a role in collagen synthesis and may enhance wound healing processes.
Biological Activity of the Complex Derivative
The specific biological activities of the complex derivative of L-Arginine require further investigation. However, based on the structure and known properties of its components, several potential activities can be inferred:
- Vasodilatory Effects : Given that L-Arginine is a precursor to NO, it is likely that this compound may also enhance vasodilation.
- Neuroprotective Properties : The presence of isoquinoline structures suggests potential neuroprotective effects, as some isoquinoline derivatives have been shown to possess antioxidant properties.
- Antioxidant Activity : The thienyl group may contribute to antioxidant effects, potentially reducing oxidative stress in cells.
Case Studies
-
Endothelial Function Improvement :
A study demonstrated that dietary supplementation with L-Arginine improved endothelium-dependent vasorelaxation in hypercholesterolemic rabbits. The results showed significant improvements in vascular reactivity and a reduction in atherosclerotic lesions . -
Effects on Cardiovascular Conditions :
Clinical trials have indicated that L-Arginine supplementation can lower blood pressure and improve symptoms related to cardiovascular diseases. However, caution is advised for individuals with recent heart attacks due to potential risks .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(3R)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]-5-[[amino-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N19O13S/c60-37(14-5-19-66-57(61)62)48(82)73-39(16-6-20-67-58(63)64)52(86)76-22-8-18-44(76)55(89)77-30-35(80)26-46(77)51(85)70-29-47(81)72-40(27-36-13-9-23-92-36)49(83)74-43(31-79)50(84)75-59(65)68-21-7-17-45(56(90)91)78(54(88)42-25-33-11-3-4-15-38(33)71-42)53(87)41-24-32-10-1-2-12-34(32)28-69-41/h1-2,9-10,12-13,23,33,35,37-46,69,71,79-80H,3-8,11,14-22,24-31,60H2,(H,70,85)(H,72,81)(H,73,82)(H,74,83)(H,90,91)(H4,61,62,66)(H4,63,64,67)(H3,65,68,75,84)/t33-,35+,37+,38-,39-,40-,41+,42?,43-,44-,45-,46-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIKTMJBLAMMOD-CHHSYFLUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)N(C(CCCN=C(N)NC(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)O)C(=O)C6CC7=CC=CC=C7CN6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CC(N2)C(=O)N([C@@H](CCCN=C(N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)O)C(=O)[C@H]6CC7=CC=CC=C7CN6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H89N19O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














